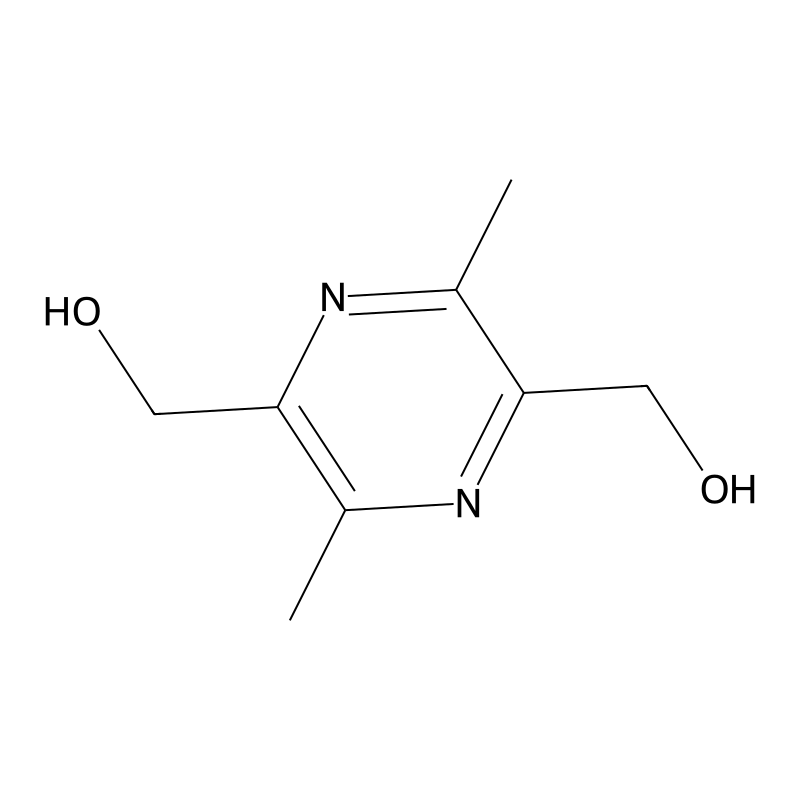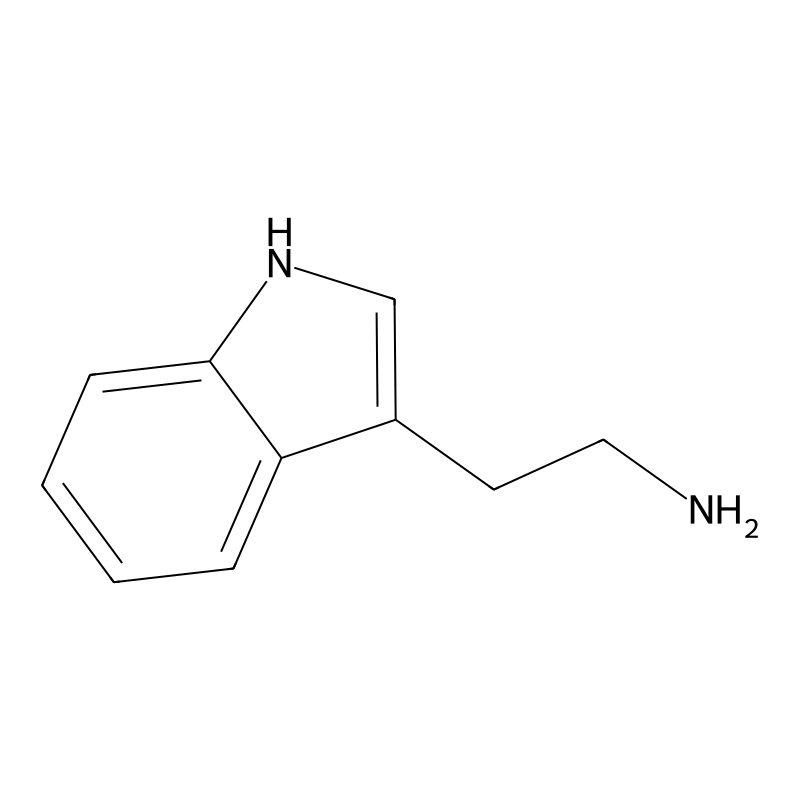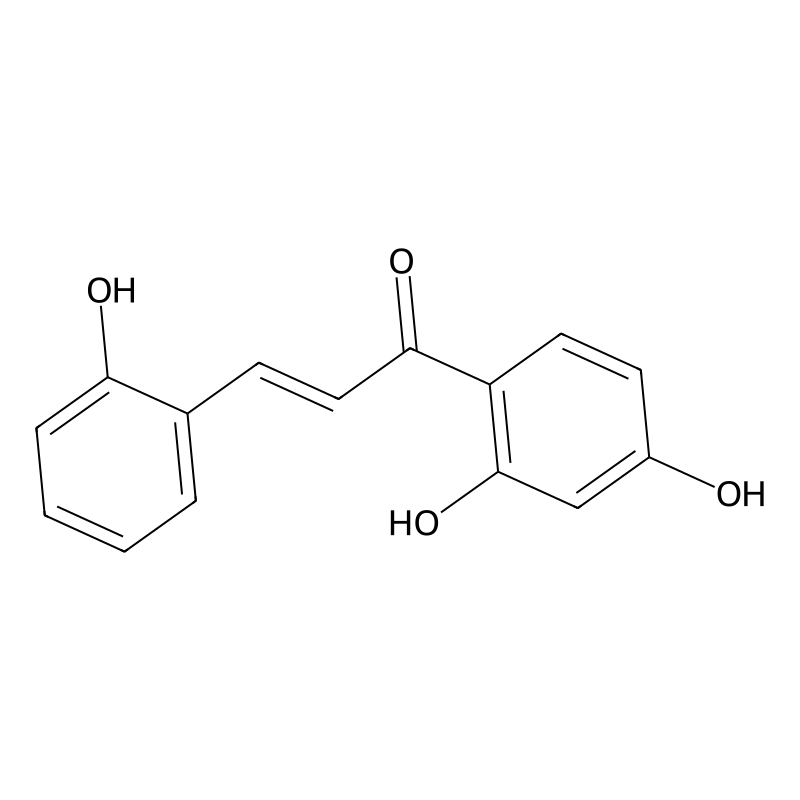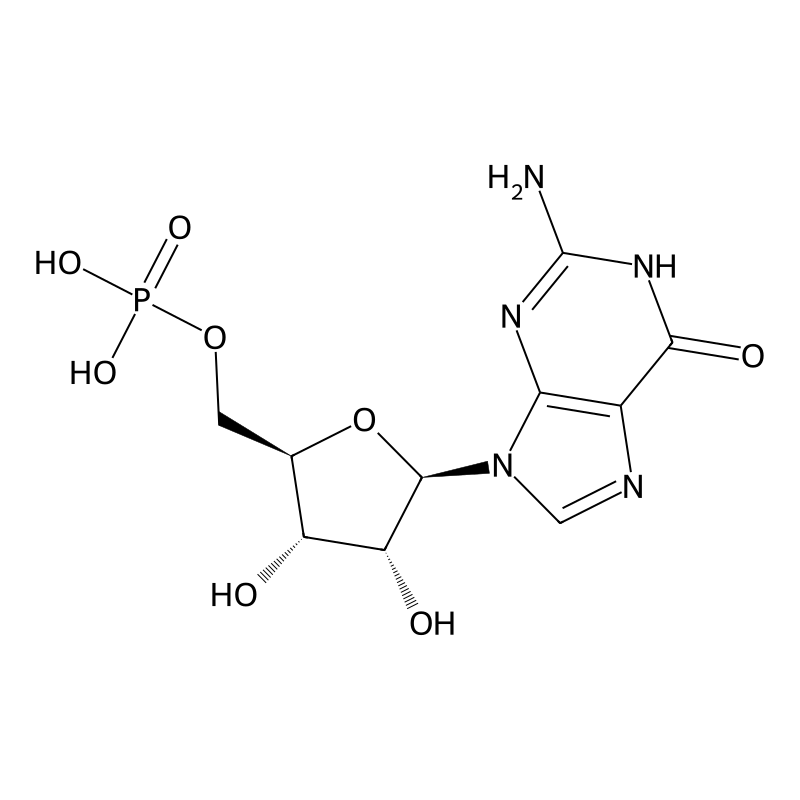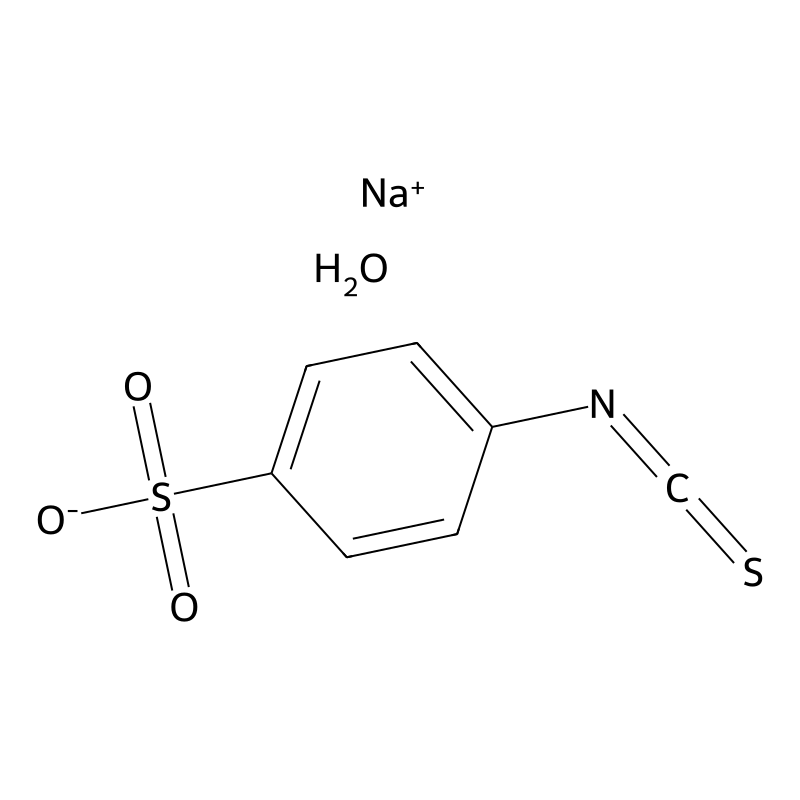Misoprostol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Water-soluble
1.64e-02 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Obstetrical Applications
Induction of Labor and Cervical Ripening
Research has explored the use of misoprostol to soften and ripen the cervix before labor induction or surgical abortion procedures. Studies have shown misoprostol to be effective in cervical ripening, potentially leading to shorter delivery times and fewer complications during labor induction .
Postpartum Hemorrhage Prevention
Misoprostol's ability to stimulate uterine contractions is being investigated as a potential preventative measure for postpartum hemorrhage, a serious complication after childbirth. Research is ongoing to determine the most effective use of misoprostol in this context .
Misoprostol and Gastroenterology
While initially approved for peptic ulcer prevention, ongoing research explores misoprostol's effectiveness in treating other gastrointestinal conditions. Studies are investigating its potential role in healing ulcers caused by medications like aspirin and in managing nausea and vomiting associated with gastroenteritis .
Other Areas of Investigation
Scientific research into misoprostol extends to other potential applications, including:
Misoprostol is a synthetic analog of prostaglandin E1, designed to mimic the physiological effects of naturally occurring prostaglandins. It is primarily used in the medical field for its ability to reduce gastric acid secretion, thereby preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs. Additionally, misoprostol is utilized for inducing labor, managing postpartum hemorrhage, and facilitating medical abortions when combined with other medications like mifepristone .
The chemical structure of misoprostol is represented by the formula , with a molar mass of approximately 382.54 g/mol. Its structural modifications compared to prostaglandin E1 enhance its stability and oral bioavailability, making it a more effective therapeutic agent .
Misoprostol is generally well-tolerated, but common side effects include diarrhea, abdominal cramps, and nausea []. In rare cases, it can cause serious side effects like uterine rupture (during abortion) or allergic reactions.
Contraindications
Misoprostol is contraindicated in pregnant women due to its potential to cause birth defects or miscarriage. It should also be used with caution in individuals with certain medical conditions like gastrointestinal bleeding or kidney disease [].
Misoprostol undergoes various chemical transformations in the body. Upon administration, it is rapidly de-esterified to its active metabolite, misoprostol acid. This metabolite exerts the therapeutic effects associated with misoprostol, including stimulating mucus and bicarbonate secretion in the stomach and promoting uterine contractions .
The primary reactions involved in its metabolism include:
- De-esterification: Misoprostol is converted to misoprostol acid through enzymatic hydrolysis.
- Reduction: Misoprostol acid can be further reduced to form dinor and tetranor metabolites, although these metabolites are less well characterized in literature .
Misoprostol exhibits significant biological activity through its interaction with specific receptors:
- Gastric Protection: It binds to prostaglandin E2 receptors on parietal cells, reducing gastric acid secretion while enhancing mucosal defense mechanisms .
- Uterine Contraction: Misoprostol stimulates myometrial contractions and cervical ripening by activating prostaglandin receptors (EP2, EP3, and EP4) in the uterus. This action is crucial for its use in labor induction and abortion .
The synthesis of misoprostol involves several key steps that modify the structure of prostaglandin E1 to enhance its stability and efficacy:
- Structural Modification: The 15-hydroxy group of prostaglandin E1 is relocated to the 16-position. This alteration reduces side effects such as diarrhea while maintaining antisecretory potency.
- Methylation: A methyl group is added to carbon-16 to prevent metabolic oxidation of the hydroxy group, significantly increasing oral potency and duration of action .
- Formulation Development: Given its chemical instability at room temperature, pharmaceutical formulation studies have led to stable dosage forms that facilitate effective delivery .
Misoprostol finds diverse applications in clinical practice:
- Gastrointestinal Health: Primarily used for preventing gastric ulcers associated with nonsteroidal anti-inflammatory drug use.
- Obstetrics and Gynecology: Employed for inducing labor, treating postpartum hemorrhage, and facilitating medical abortions.
- Other Uses: Investigated for potential applications in managing conditions like peptic ulcer disease and certain gynecological disorders .
Misoprostol interacts with various medications and substances that may affect its efficacy or safety profile:
- Drug Interactions: Co-administration with magnesium-containing antacids may alter the absorption of misoprostol. It is essential for patients to inform healthcare providers about all medications being taken .
- Alcohol Consumption: Alcohol may increase the risk of gastrointestinal complications when combined with misoprostol due to its effects on gastric mucosa .
Adverse reactions can include gastrointestinal disturbances such as diarrhea and abdominal pain, which are common but generally manageable.
Several compounds share structural or functional similarities with misoprostol. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Relation | Primary Use | Unique Features |
|---|---|---|---|
| Prostaglandin E1 | Natural analog | Gastric acid inhibition | Short duration of action; less oral activity |
| Dinoprostone | Prostaglandin analog | Labor induction; cervical ripening | Administered via vaginal or cervical route |
| Mifepristone | Antiprogestin | Medical abortion | Blocks progesterone receptors; enhances abortion efficacy when combined with misoprostol |
| Carboprost | Prostaglandin analog | Postpartum hemorrhage management | Administered intramuscularly; strong uterine contractions |
Misoprostol's unique modifications confer advantages such as improved oral bioavailability and reduced side effects compared to its natural counterparts. Its multifunctional applications across various medical fields further distinguish it from similar compounds.
Purity
Physical Description
Color/Form
Viscous liquid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Induction of labou
Livertox Summary
Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.
Drug Classes
Therapeutic Uses
Misoprostol is indicated for the prevention of gastric ulcer associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs), including aspirin, in patients at high risk of complications from gastric ulcer, such as the elderly, and in patients with concomitant disease or patients at high risk of developing gastric ulceration, such as those with a history of ulcer. /Included in US product labeling/
Misoprostol is indicated in the short-term treatment of duodenal ulcer. /NOT included in US product labeling/
The efficacy and tolerability of mifepristone in combo with misoprostol for termination of early pregnancy (up to 49 days of amenorrhea) are established.
For more Therapeutic Uses (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.
Pharmacology
MeSH Pharmacological Classification
ATC Code
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BB - Prostaglandins
A02BB01 - Misoprostol
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02A - Uterotonics
G02AD - Prostaglandins
G02AD06 - Misoprostol
Mechanism of Action
Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate.
Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.
KEGG Target based Classification of Drugs
Rhodopsin family
Prostaglandin
PTGER3 [HSA:5733] [KO:K04260]
Pictograms


Acute Toxic;Health Hazard
Other CAS
Absorption Distribution and Excretion
As much as 73.2±4.6% of a radiolabelled oral dose of misoprostol is recovered in the urine.
Data regarding the volume of distribution of misoprostol is scarce. The apparent volume of distribution of the active metabolite of misoprostol was in subjects with normal renal function was 13.6±8.0L/kg, with mild renal impairment was 17.3±23.0L/kg, with moderate renal impairment was 14.3±6.8L/kg, and with end stage renal disease was 11.0±9.6L/kg.
Because of the rapid de-esterification of misoprostol before or during absorption, it is usually undetectable in plasma. Misoprostol's active metabolite, misoprostol acid, has a total body clearance of 0.286L/kg/min. Subjects with mild renal impairment had a total body clearance of 0.226±0.073L/kg/min, subjects with moderate renal impairment had a total body clearance of 0.270±0.103L/kg/min, and subjects with end stage renal disease had a total body clearance of 0.105±0.052L/kg/min.
Rapidly absorbed following oral administration.
Elimination: Renal (64 to 73% of the oral dose excreted within the first 24 hours). Fecal (15% of the oral dose).
Metabolism Metabolites
Rapidly de-esterified to misoprostol acid (primary biologically active metabolite). The de-esterified metabolite undergoes further metabolism by beta and omega oxidation, which can take place in various tissues in the body.
Wikipedia
Isobutyric_acid
Drug Warnings
Patients of childbearing potential may use misoprostol if nonsteroidal anti-inflammatory drug (NSAID) therapy is required and patient is at high risk of complications from gastric ulcers associated with the use of NSAIDs, or is at high risk of developing gastric ulceration. Such patients must comply with effective contraceptive measures, must have had a negative serum pregnancy test within 2 weeks prior to initiation of therapy and must start misoprostol therapy only on the second or third day of the next normal menstrual period.
It is unlikely that misoprostol is distributed into breast milk since it is rapidly metabolized throughout the body. however, it is not known if the active metabolite, misoprostol acid, is distributed into breast milk. Therefore, administration of misoprostol to nursing women is not recommended because of the potential distribution of misoprostol acid, which could cause significant diarrhea in the nursing infant.
Misoprostol generally is well tolerated. The frequency of adverse effects does not appear to be affected by patient age in adults. The most frequent adverse effects associated with misoprostol therapy involve the GI tract (e.g., diarrhea, nausea, abdominal pain).
For more Drug Warnings (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.
Biological Half Life
Terminal - 20-40 minutes
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
Storage Conditions
Interactions
This study aimed to investigate the effect of acetaminophen on the hepatic microvasculature using a vascular casting technique. Acetaminophen was admin at a dose of 650 mg/kg body weight (ip) to fasted male Long Evans rats. Microvascular casting was performed at various points after drug admin. Liver casts from control rats showed good patency with normal hepatic microvasculature. Thirty-six hr after overdose with acetaminophen, liver casts showed rounded centrilobular cavities of various sizes, representing regions in which cast-filled sinusoids were absent with relatively normal microvasculature within periportal regions. Evidence of microvascular injury occurred as early as 5 hr after acetaminophen overdose. This injury consisted of changes to centrilobular sinusoids inc areas of incomplete filling and dilated centrilobular sinusoids. Misoprostol ... treatment (6 x 25 ug/kg) given before and after acetaminophen admin markedly reduced the extent of microvascular injury with only small focal unfilled areas in the casts and a generally intact microvasculature. In conclusion, this study shows that overdosage with acetaminophen resulted in an extensive, characteristic pattern of hepatic microvascular injury in the centrilobular region. The results also suggest that microvascular injury is an early event in the pathogenesis of acetaminophen hepatotoxicity. Misoprostol was found to protect against injury occurring at the microvascular level.
Cyclosporin A has markedly improved graft survival in transplant patients but its side effects, such as renal toxicity and hypertension, pose management problems in transplant recipients. This toxicity has been attributed to prostaglandin inhibition. Concurrent admin of misoprostol ... prevents chronic cyclosporin A-induced nephrotoxicity but not hypertension in rats.
The effects of misoprostol on indomethacin-induced decline in renal function were studied in 6 normotensive and 6 hypertensive female patients (mean age 60.5 yr) who were given 25 mg of indomethacin every 6 hr for 3 days, 200 ug of misoprostol every 6 hr for 3 days, and both together for 3 days, with a 4 day washout period between treatments. All patients received a salt-restricted diet, and the hypertensive patients were treated with hydrochlorothiazide. Three of the hypertensive patients and 3 of the normotensive patients had a decr in glomerular filtration rate (GFR) assoc with indomethacin therapy. when misoprostol was given with the indomethacin, 4 of these 6 patients did not experience a decline in GFR. It in concluded that misoprostol ameliorates indomethacin-induced renal dysfunction in salt-restricted and diuretic-treated middle aged women with normal serum creatinine.
Misoprostol ... was given simultaneously with acetylsalicylic acid in a double-blind, placebo-controlled randomized prospective study of 32 healthy human male subjects. Fecal blood loss was measured for 8 days ... Aspirin (650 mg qid) and misoprostol (25 ug qid) or placebo were given during days 3, 4, and 5. there was a significant (P < 0.05) incr in median blood loss ... from 0.81 to 6.05 ml/day in the aspirin with placebo group (n=16). Median blood loss was incr (from 0.75 to 3.75 ml/day)in the aspirin with misoprostol group (n=16), but this was significantly less ... than the placebo group. Mean serum salicylate concn in the placebo and misoprostol groups were similar (7.8 and 6.8 ug/ml, respectively). There were no significant changes in laboratory values in any of the subjects studied, nor were any major side-effects encountered. This study demonstrates that oral misoprostol reduced aspirin-induced GI bleeding even when admin simultaneously and at a dose level below its threshold for significant acid inhibition. This indicates a potential role for misoprostol in the prevention of gastric mucosal damage in selected patients.
Dates
2: Chen W, Xue J, Peprah MK, Wen SW, Walker M, Gao Y, Tang Y. A systematic review and network meta-analysis comparing the use of Foley catheters, misoprostol, and dinoprostone for cervical ripening in the induction of labour. BJOG. 2016 Feb;123(3):346-54. doi: 10.1111/1471-0528.13456. Epub 2015 Nov 5. Review. PubMed PMID: 26538408.
3: Smith HJ, Colvin CJ, Richards E, Roberson J, Sharma G, Thapa K, Gülmezoglu AM. Programmes for advance distribution of misoprostol to prevent post-partum haemorrhage: a rapid literature review of factors affecting implementation. Health Policy Plan. 2016 Feb;31(1):102-13. doi: 10.1093/heapol/czv012. Epub 2015 Mar 21. Review. PubMed PMID: 25797470.
4: Iavazzo C, Mamais I, Gkegkes ID. Use of misoprostol in myomectomy: a systematic review and meta-analysis. Arch Gynecol Obstet. 2015 Dec;292(6):1185-91. doi: 10.1007/s00404-015-3779-x. Epub 2015 Jun 4. Review. PubMed PMID: 26041328.
5: Rath W, Tsikouras P. Misoprostol for Labour Induction after Previous Caesarean Section - Forever a "No Go"? Geburtshilfe Frauenheilkd. 2015 Nov;75(11):1140-1147. Review. PubMed PMID: 26719597; PubMed Central PMCID: PMC4678051.
6: Stephenson ML, Wing DA. Misoprostol for induction of labor. Semin Perinatol. 2015 Oct;39(6):459-62. doi: 10.1053/j.semperi.2015.07.008. Review. PubMed PMID: 26601733.
7: Zhang Y, Wang J, Yu Y, Xie C, Xiao M, Ren L. Misoprostol versus prostaglandin E2 gel for labor induction in premature rupture of membranes after 34 weeks of pregnancy. Int J Gynaecol Obstet. 2015 Sep;130(3):214-8. doi: 10.1016/j.ijgo.2015.04.031. Epub 2015 Jun 10. Review. PubMed PMID: 26118328.
8: Chen MJ, Creinin MD. Mifepristone With Buccal Misoprostol for Medical Abortion: A Systematic Review. Obstet Gynecol. 2015 Jul;126(1):12-21. doi: 10.1097/AOG.0000000000000897. Review. PubMed PMID: 26241251.
9: Chen W, Xue J, Gaudet L, Walker M, Wen SW. Meta-analysis of Foley catheter plus misoprostol versus misoprostol alone for cervical ripening. Int J Gynaecol Obstet. 2015 Jun;129(3):193-8. doi: 10.1016/j.ijgo.2015.01.005. Epub 2015 Mar 10. Review. PubMed PMID: 25794821.
10: Ghinea N, Lipworth W, Little M, Kerridge I, Day R. Overcoming entrenched disagreements: the case of misoprostol for post-partum haemorrhage. Dev World Bioeth. 2015 Apr;15(1):48-54. Review. PubMed PMID: 25897445.
11: Marret H, Simon E, Beucher G, Dreyfus M, Gaudineau A, Vayssière C, Lesavre M, Pluchon M, Winer N, Fernandez H, Aubert J, Bejan-Angoulvant T, Jonville-Bera AP, Clouqueur E, Houfflin-Debarge V, Garrigue A, Pierre F; Collège national des gynécologues obstétriciens français. Overview and expert assessment of off-label use of misoprostol in obstetrics and gynaecology: review and report by the Collège national des gynécologues obstétriciens français. Eur J Obstet Gynecol Reprod Biol. 2015 Apr;187:80-4. doi: 10.1016/j.ejogrb.2015.01.018. Epub 2015 Jan 31. Review. PubMed PMID: 25701235.
12: McMaster K, Sanchez-Ramos L, Kaunitz AM. Balancing the efficacy and safety of misoprostol: a meta-analysis comparing 25 versus 50 micrograms of intravaginal misoprostol for the induction of labour. BJOG. 2015 Mar;122(4):468-76. doi: 10.1111/1471-0528.12935. Epub 2014 Jul 3. Review. PubMed PMID: 24989790.
13: Stephenson ML, Wing DA. A novel misoprostol delivery system for induction of labor: clinical utility and patient considerations. Drug Des Devel Ther. 2015 Apr 22;9:2321-7. doi: 10.2147/DDDT.S64227. eCollection 2015. Review. PubMed PMID: 25960635; PubMed Central PMCID: PMC4410824.
14: Patte C, Deruelle P. A critical appraisal of the misoprostol removable, controlled-release vaginal delivery system of labor induction. Int J Womens Health. 2015 Nov 12;7:889-99. doi: 10.2147/IJWH.S62372. eCollection 2015. Review. PubMed PMID: 26648758; PubMed Central PMCID: PMC4648618.
15: Alfirevic Z, Aflaifel N, Weeks A. Oral misoprostol for induction of labour. Cochrane Database Syst Rev. 2014 Jun 13;6:CD001338. doi: 10.1002/14651858.CD001338.pub3. Review. PubMed PMID: 24924489.
16: Radoff KA. Orally administered misoprostol for induction of labor with prelabor rupture of membranes at term. J Midwifery Womens Health. 2014 May-Jun;59(3):254-63. doi: 10.1111/jmwh.12195. Epub 2014 Apr 28. Review. PubMed PMID: 24773622.
17: Liu A, Lv J, Hu Y, Lang J, Ma L, Chen W. Efficacy and safety of intravaginal misoprostol versus intracervical dinoprostone for labor induction at term: a systematic review and meta-analysis. J Obstet Gynaecol Res. 2014 Apr;40(4):897-906. doi: 10.1111/jog.12333. Review. PubMed PMID: 24698022.
18: Clouqueur E, Coulon C, Vaast P, Chauvet A, Deruelle P, Subtil D, Houfflin-Debarge V. [Use of misoprostol for induction of labor in case of fetal death or termination of pregnancy during second or third trimester of pregnancy: Efficiency, dosage, route of administration, side effects, use in case of uterine scar]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):146-61. doi: 10.1016/j.jgyn.2013.11.008. Epub 2014 Jan 22. Review. French. PubMed PMID: 24461423.
19: Gaudineau A, Vayssière C. [Cervical ripening with misoprostol with a live fetus]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):169-78. doi: 10.1016/j.jgyn.2013.11.010. Epub 2014 Jan 13. Review. French. PubMed PMID: 24433989.
20: Garrigue A, Pierre F. [Misoprostol: off-label use in the treatment of post-partum hemorrhage]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):179-89. doi: 10.1016/j.jgyn.2013.11.011. Epub 2014 Jan 20. Review. French. PubMed PMID: 24457021.
